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molecular formula C14H17ClO4 B8756333 Diethyl 2-(2-chlorobenzyl)malonate

Diethyl 2-(2-chlorobenzyl)malonate

Cat. No. B8756333
M. Wt: 284.73 g/mol
InChI Key: KHFOTSBOKOUNGI-UHFFFAOYSA-N
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Patent
US05648540

Procedure details

To a 50 liter flask was added diethyl o-chlorobenzylmalonate (6067 g, 21.31 mol), glacial acetic acid (1090 mL), and concentrated hydrochloric acid (16,000 mL). The reaction was then heated at reflux for 21 hours and 13 minutes. Additional concentrated hydrochloric acid (1840 mL, 5520 mL total) was added at 3.5, 13.5, and 17 hours into the reflux. The reaction was cooled to 0°±2° C. and the resulting solid was collected by suction filtration and washed with water (4L). The solid was suspended in water (8L) and the slurry was stirred for five minutes. The solid was collected by suction filtration and washed with water (20L). The filtrate was pH 2 and tested positive for chlorine. The solid was then washed seven times in the following manner; the solid was suspended in water (8L) and stirred for approximately ten minutes. The solid was collected by suction filtration and washed with water (4L). The filtrate was tested for chloride ion and the pH was recorded. The final filtrate was pH 4.5-5 and tested negative to the presence of chloride ion. A total of 100 liters of water was used to wash the solid. The solid was dried under vacuum at 35°±3° C. for 70 hours to give crude β-2-chlorophenylpropionic acid (3653 g, 93.4%) as a white solid.
Quantity
6067 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1090 mL
Type
solvent
Reaction Step One
Quantity
1840 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:19]=[CH:18][CH:17]=[CH:16][C:3]=1[CH2:4][CH:5](C(OCC)=O)[C:6]([O:8]CC)=[O:7].Cl>C(O)(=O)C>[Cl:1][C:2]1[CH:19]=[CH:18][CH:17]=[CH:16][C:3]=1[CH2:4][CH2:5][C:6]([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
6067 g
Type
reactant
Smiles
ClC1=C(CC(C(=O)OCC)C(=O)OCC)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
1090 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1840 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the slurry was stirred for five minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 21 hours and 13 minutes
Duration
13 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 0°±2° C.
FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by suction filtration
WASH
Type
WASH
Details
washed with water (4L)
FILTRATION
Type
FILTRATION
Details
The solid was collected by suction filtration
WASH
Type
WASH
Details
washed with water (20L)
WASH
Type
WASH
Details
The solid was then washed seven times in the following manner
STIRRING
Type
STIRRING
Details
stirred for approximately ten minutes
FILTRATION
Type
FILTRATION
Details
The solid was collected by suction filtration
WASH
Type
WASH
Details
washed with water (4L)
WASH
Type
WASH
Details
to wash the solid
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum at 35°±3° C. for 70 hours
Duration
70 h

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=C(C=CC=C1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3653 g
YIELD: PERCENTYIELD 93.4%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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